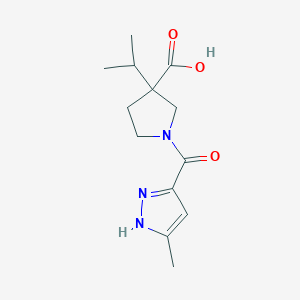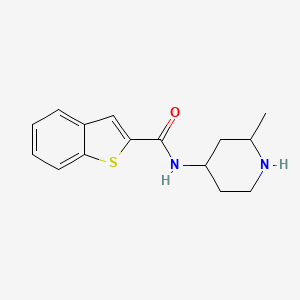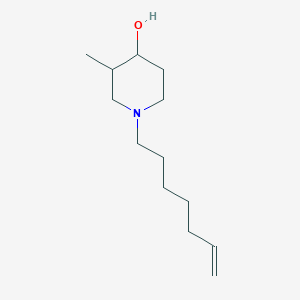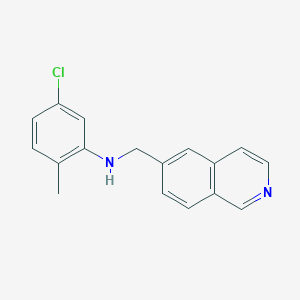
2-(1-Pyrrolidinyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Pyrrolidinyl)-4-quinazolinamine, also known as PPQ, is a small molecule that has shown potential as a therapeutic agent in various scientific studies. PPQ belongs to the class of quinazolinamines, which are known to have diverse biological activities.
作用機序
The exact mechanism of action of 2-(1-Pyrrolidinyl)-4-quinazolinamine is not fully understood, but it is believed to act through multiple pathways. 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to inhibit the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-(1-Pyrrolidinyl)-4-quinazolinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In neurology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have neuroprotective effects and may improve cognitive function. In immunology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
2-(1-Pyrrolidinyl)-4-quinazolinamine has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, 2-(1-Pyrrolidinyl)-4-quinazolinamine has some limitations, including its poor solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for 2-(1-Pyrrolidinyl)-4-quinazolinamine research. One area of interest is the development of 2-(1-Pyrrolidinyl)-4-quinazolinamine derivatives with improved solubility and stability. Another area of interest is the investigation of the potential of 2-(1-Pyrrolidinyl)-4-quinazolinamine in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Pyrrolidinyl)-4-quinazolinamine and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-(1-Pyrrolidinyl)-4-quinazolinamine is a small molecule with potential therapeutic applications in cancer research, neurology, and immunology. The synthesis method of 2-(1-Pyrrolidinyl)-4-quinazolinamine has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-(1-Pyrrolidinyl)-4-quinazolinamine as a therapeutic agent.
合成法
2-(1-Pyrrolidinyl)-4-quinazolinamine can be synthesized via a multi-step reaction process involving the condensation of 2-aminobenzonitrile and pyrrolidine. The resulting intermediate is then reacted with various reagents to obtain the final product. The synthesis method of 2-(1-Pyrrolidinyl)-4-quinazolinamine has been optimized by several researchers to increase the yield and purity of the compound.
科学的研究の応用
2-(1-Pyrrolidinyl)-4-quinazolinamine has been extensively studied in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 2-(1-Pyrrolidinyl)-4-quinazolinamine has shown potential as a therapeutic agent in the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. In neurology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 2-(1-Pyrrolidinyl)-4-quinazolinamine has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-pyrrolidin-1-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-11-9-5-1-2-6-10(9)14-12(15-11)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWSKPZBJDKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-YL)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)







![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)